cis-beta-Carboxyacrylamidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
10567-30-3 |
|---|---|
Molecular Formula |
C11H14O2S |
Molecular Weight |
114.1 g/mol |
IUPAC Name |
(Z)-4-amino-4-iminobut-2-enoic acid |
InChI |
InChI=1S/C4H6N2O2/c5-3(6)1-2-4(7)8/h1-2H,(H3,5,6)(H,7,8)/b2-1- |
InChI Key |
PUYYOFIOXZDTMK-UPHRSURJSA-N |
SMILES |
C(=CC(=O)O)C(=N)N |
Isomeric SMILES |
C(=C\C(=O)O)\C(=N)N |
Canonical SMILES |
C(=CC(=O)O)C(=N)N |
Synonyms |
cis-beta-carboxyacrylamidine |
Origin of Product |
United States |
Synthetic Methodologies and Biosynthetic Elucidation
Chemical Synthesis Pathways of cis-beta-Carboxyacrylamidine
The laboratory synthesis of this compound is not extensively documented in publicly available literature, with research instead focused on its isolation from natural sources and its biological activity. However, general principles of organic chemistry allow for the postulation of viable synthetic routes.
Historical Synthetic Approaches and Isolation Methods
This compound was first reported in 1965 by P. F. Wiley and E. G. Daniels of The Upjohn Company as a novel cytotoxic agent. nih.govresearchgate.net It was isolated from the fermentation broth of a Streptomyces species. The discovery was part of a broader effort to identify new antimicrobial and antineoplastic agents from microbial sources. nih.gov The isolation process for such natural products typically involves multi-step extraction and purification procedures, including chromatography and crystallization, to separate the compound of interest from a complex mixture of metabolites. researchgate.net
Modern Advancements in Laboratory Synthesis
Specific, modern, and optimized laboratory syntheses for this compound are not well-documented. A general approach for the synthesis of related acrylamides involves the reaction of acrylamide (B121943) with aminoiminomethyl groups. ontosight.ai However, developing a practical and high-yield synthesis would require careful selection of starting materials and reaction conditions, particularly to control the stereochemistry of the final product.
Stereochemical Control and Isomer-Specific Synthesis
A key challenge in the synthesis of this compound is achieving stereochemical control to exclusively form the cis (or Z) isomer. The cis configuration refers to the arrangement where the carboxyl and aminoiminomethyl groups are on the same side of the carbon-carbon double bond. ontosight.ai
Achieving isomer-specific synthesis is a significant area of research in organic chemistry. nih.gov While specific methods for this compound are not published, general strategies for producing cis-alkenes could be adapted. These include:
Catalytic Hydrogenation: The stereoselective reduction of a corresponding alkyne precursor using a catalyst like Lindlar's catalyst, which favors the formation of cis-alkenes.
Wittig-type Reactions: Certain variations of the Wittig reaction or the Horner-Wadsworth-Emmons reaction can be tuned through the choice of reagents and conditions to favor the Z-isomer.
Modern Catalytic Methods: Advanced catalytic methods, such as those employing platinum or gold catalysts, have been developed for the stereoselective synthesis of specific cis-alkenylboronates and other substituted alkenes, demonstrating the potential for precise control over double bond geometry. mdpi.comnih.gov
These approaches provide a framework for a potential, yet undeveloped, isomer-specific synthesis of this compound.
Biosynthetic Pathways and Precursor Identification
While the direct biosynthetic pathway for this compound is not fully elucidated, extensive research into the biosynthesis of lincosamide antibiotics, such as lincomycin (B1675468) and celesticetin (B1194208), reveals the enzymatic machinery capable of producing complex, related structures. researchgate.netscilit.com
Enzymatic Processes in Natural Biosynthesis, particularly in relation to lincosamide antibiotics
The biosynthesis of lincosamide antibiotics is a complex process involving a variety of unusual enzymatic reactions. nih.govacs.org The pathways for lincomycin and celesticetin diverge from a common intermediate, a process controlled by a key pair of homologous, pyridoxal-5'-phosphate (PLP)-dependent enzymes: LmbF in the lincomycin pathway and CcbF in the celesticetin pathway. researchgate.netresearchgate.netrsc.org
These enzymes act on the same S-glycosyl-L-cysteine substrate but catalyze different reactions:
LmbF catalyzes a β-elimination reaction, leading to the formation of a thiol group, which is characteristic of lincomycin. researchgate.net
CcbF catalyzes a decarboxylation-coupled oxidative deamination, producing an S-acetaldehyde moiety that is further processed into the structure of celesticetin. researchgate.net
Another critical enzyme in the celesticetin pathway is CcbD , a condensation enzyme that forms the final amide bond of the lincosamide pharmacophore. scilit.comresearchgate.net This enzyme links a carrier protein-tethered proline to a complex thiooctose sugar. researchgate.net The entire process is also notable for its use of the small-molecule thiols ergothioneine (B1671048) and mycothiol, which are typically involved in cellular detoxification but here play a constructive role in the antibiotic's assembly. acs.orgrsc.orgrsc.org
These enzymatic strategies highlight how nature constructs complex molecules and provide a blueprint for how a precursor amino acid could be modified to form a compound like this compound.
| Enzyme | Antibiotic Pathway | Substrate (General) | Catalytic Function | Reference |
| LmbF | Lincomycin | S-glycosyl-L-cysteine | β-elimination (thiol formation) | researchgate.net |
| CcbF | Celesticetin | S-glycosyl-L-cysteine | Decarboxylation-coupled oxidative deamination | researchgate.netrsc.org |
| CcbD | Celesticetin | CP-tethered proline & thiooctose | Amide bond formation (condensation) | scilit.comresearchgate.net |
Role of this compound in Metabolic Pathways
As a secondary metabolite, the primary metabolic role of this compound appears to be related to its biological activity. It was first identified as a cytotoxic agent, suggesting a function in chemical defense or competition for its producing organism. nih.gov
Beyond this, a 1978 study by F. P. Kupiecki identified that this compound possesses lipolytic activity. dartmouth.edujci.org This indicates that the compound can influence lipid metabolism by promoting the breakdown of fats. This secondary metabolic function is distinct from its cytotoxic properties and suggests it may interact with specific enzymes or signaling pathways involved in fat regulation. nih.gov Its biosynthesis, therefore, results in a molecule with defined bioactive roles that can impact the metabolism of other organisms.
Designed Analogs and Synthetic Derivatization for Structure-Activity Relationship Studies
Information regarding designed analogs and synthetic derivatization of this compound for structure-activity relationship studies is not available in the public domain based on the conducted research.
Molecular Mechanisms and Biological Interactions
Elucidation of Molecular Targets and Binding Interactions
The biological effects of cis-beta-carboxyacrylamidine are rooted in its interactions with specific molecular targets within the cell.
The ability of small molecules to modulate enzyme activity is a key mechanism for influencing cellular function. rsc.org Covalent modification of enzymes with small molecules can lead to significant increases in catalytic efficiency. rsc.org In the context of lincosamide biosynthesis, enzymes like LmbF and CcbF, which are pyridoxal-5'-phosphate (PLP)-dependent, catalyze distinct reactions. researchgate.netnih.gov The active sites of these enzymes feature specific residues that interact with their substrates, guiding the reaction outcome. nih.govresearchgate.net For example, in CcbF, His76, Trp140, and Asp141 form a hydrogen-bond network with the substrate. nih.govresearchgate.net This detailed understanding of enzyme active sites and substrate binding provides a framework for how this compound could potentially modulate the activity of specific enzymes. The regulation of enzyme activity can also be influenced by the crowded cellular environment, where enzymes can modify the local viscosity, thereby affecting substrate diffusion and their own activity. biorxiv.org
Protein-Ligand Interactions of this compound
Cellular and Subcellular Effects of this compound
The interactions of this compound at the molecular level translate into broader effects on cellular processes and organization.
Given its cytotoxic nature, this compound is expected to influence fundamental cellular processes. As a parallel, lincosamide antibiotics, which share structural motifs, inhibit protein synthesis by binding to the 50S ribosomal subunit. nih.govresearchgate.net This mode of action underscores how small molecules can disrupt critical cellular functions. The regulation of gene expression is another key process that can be affected. For example, the expression of the maize Cat1 antioxidant gene is induced by abscisic acid (ABA) and osmotic stress through the interaction of cis-elements and trans-acting factors. nih.gov This illustrates how external signals can be translated into changes in gene expression, a process that could potentially be modulated by compounds like this compound.
The subcellular localization of molecules is critical to their function. The distribution of RNAs, for instance, is regulated by cis-regulatory elements that determine their location within the cell. nih.gov Similarly, proteins can be targeted to specific organelles. For example, the VvCBS27 protein in grapevine is found in the cytoplasm, cell membrane, and nucleus. mdpi.com The shuttling of proteins like APC between the nucleus and cytoplasm can regulate the localization of other proteins, such as β-catenin. nih.gov Understanding the potential for this compound to accumulate in specific subcellular compartments or to interfere with the localization of key proteins is crucial for elucidating its mechanism of action.
Investigation of Cellular Processes Influenced by this compound
Signal Transduction Pathway Modulation
Signal transduction pathways are the communication networks of the cell, and their modulation can have profound effects on cellular behavior. sinobiological.com These pathways often involve a cascade of events, including ligand-receptor binding, the generation of second messengers, and the activation of protein kinases. pressbooks.pub For example, the binding of Nerve Growth Factor (NGF) to its TrkA receptor triggers a cascade involving the Ras protein, leading to the activation of multiple protein kinases and transcriptional activators. nih.gov Similarly, growth factor receptors like EGFR activate downstream pathways such as the MAPK and PI3K/Akt pathways. longdom.org The ability of this compound to interfere with such signaling cascades, either by interacting with receptors, enzymes, or downstream signaling molecules, represents a significant aspect of its biological activity.
Impact on Intracellular Signaling Cascades
The primary mechanism through which this compound exerts its biological effects appears to be the modulation of intracellular signaling cascades, specifically the cyclic AMP (cAMP) signaling pathway. This pathway is a critical regulatory system in virtually all cells, controlling processes ranging from metabolism to gene expression. nih.govwikipedia.org The concentration of the second messenger, cAMP, is tightly regulated by the opposing actions of two enzyme families: adenylyl cyclases (AC), which synthesize cAMP from ATP, and phosphodiesterases (PDEs), which degrade cAMP. nih.govwikipedia.org
Research into the lipolytic (fat-breaking) activity of this compound points to its function as an elevator of intracellular cAMP levels in adipose tissue. jci.org An increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates hormone-sensitive lipase (B570770) (HSL). This enzyme is responsible for the hydrolysis of triglycerides into free fatty acids and glycerol, the principal action of lipolysis. The elevation of cAMP can be achieved by either activating adenylyl cyclase or, more commonly, by inhibiting a phosphodiesterase. cvpharmacology.com While the precise molecular target of this compound has not been definitively identified in available literature, its functional effect as a lipolytic agent strongly implies it acts as a phosphodiesterase inhibitor. nih.govcvpharmacology.comresearchgate.net By inhibiting the degradation of cAMP, the compound causes its accumulation within the cell, leading to the sustained activation of the PKA signaling cascade.
The cytotoxic properties of this compound are also a consequence of its impact on intracellular pathways. nih.gov While the specific cytotoxic mechanism is not fully elucidated, disruption of fundamental signaling pathways like the cAMP cascade can lead to cellular stress and, ultimately, programmed cell death (apoptosis). aging-us.comnih.gov The sustained, unregulated activity of PKA can alter gene expression and protein function in ways that are incompatible with cell survival.
Table 1: Postulated Effects of this compound on the cAMP Signaling Cascade
| Component | Postulated Interaction with this compound | Consequence of Interaction |
| Phosphodiesterase (PDE) | Inhibition | Prevents the breakdown of cAMP |
| Cyclic AMP (cAMP) | Increased intracellular concentration | Amplification of the signaling cascade |
| Protein Kinase A (PKA) | Increased and sustained activation | Phosphorylation of downstream targets |
| Hormone-Sensitive Lipase (HSL) | Activation via phosphorylation | Increased lipolysis (fat breakdown) |
| Apoptotic Proteins | Potential indirect modulation | Induction of programmed cell death |
Role in Intercellular Communication Pathways
Intercellular communication involves the transmission of signals between cells, often through the release of signaling molecules that bind to receptors on neighboring cells. frontiersin.org These pathways are essential for coordinating the function of tissues and organs.
There is currently no direct evidence in the reviewed scientific literature detailing a role for this compound in intercellular communication pathways. Its primary described activities are centered on intracellular mechanisms. dartmouth.edujci.orgnih.gov It is plausible that by inducing lipolysis, this compound could cause the release of free fatty acids, which can themselves act as signaling molecules in some contexts, thereby indirectly influencing adjacent cells. However, this would be a secondary consequence of its intracellular action rather than a primary function in intercellular signaling. Further research would be required to investigate any potential direct role of this compound in cell-to-cell communication.
Table 2: Research Findings on this compound Activity
| Finding | Biological Context | Implied Molecular Mechanism | Reference |
| Cytotoxic Agent | General cellular studies | Disruption of critical intracellular functions | nih.gov |
| Lipolytic Activity | Adipose tissue studies | Elevation of intracellular cyclic AMP (cAMP) | jci.org |
| Phosphodiesterase Inhibition | Inferred from lipolytic activity | Prevention of cAMP degradation | nih.govcvpharmacology.com |
Biological Functionality and Physiological Relevance Research Perspectives
Studies on Lipolytic Activity and Lipid Metabolism Regulation
A singular study from 1978, authored by Kupiecki, F. P., and published in Biochemical Pharmacology, is the only identified piece of research that directly investigates the lipolytic activity of cis-beta-Carboxyacrylamidine. dartmouth.edu This study suggests that the compound was examined for its ability to stimulate the breakdown of lipids in a laboratory setting, likely using isolated fat cells or specific enzymes. nih.govnih.gov However, the detailed findings, such as the concentration-dependent effects or the specific enzymes targeted by this compound, are not available in the public domain. Without access to the full text of this seminal paper, no specific data on the in vitro biochemical mechanisms of lipolysis for this compound can be provided.
In Vitro Biochemical Investigations of Lipolysis
Mechanisms of Cytotoxicity in Cellular Research Models
There is no available research in the public domain regarding the cytotoxic effects of this compound. The following subsections, therefore, represent areas where future research would be needed to understand the potential for this compound to cause cell damage or death.
No studies were found that assessed the impact of this compound on the viability or proliferation of cells in culture. Such studies would typically involve exposing various cell lines to the compound and measuring indicators of cell health, such as metabolic activity or the ability of the cells to divide.
The processes of programmed cell death (apoptosis) and uncontrolled cell death due to injury (necrosis) are critical in toxicology. nih.govakadeum.com Apoptosis is a controlled process that involves the activation of specific enzymes called caspases, leading to the orderly dismantling of the cell. nih.gov Necrosis, in contrast, is a more chaotic process often resulting from severe cellular stress and leads to inflammation. akadeum.com There is currently no information available to suggest whether this compound can induce either apoptosis or necrosis in cellular models.
No data exists on the potential for this compound to cause damage to the genetic material of cells (genotoxicity) or to induce heritable changes in gene expression without altering the DNA sequence (epigenetic effects). Genotoxicity can be assessed through various assays that detect DNA mutations or chromosomal damage. nih.gov Epigenetic modifications, such as DNA methylation and histone alterations, are increasingly recognized as important mechanisms by which chemicals can influence cellular function and disease. nih.govnih.gov
Apoptosis and Necrosis Induction Mechanisms
Antimicrobial Research Implications and Efficacy Studies
The discovery of this compound introduced it as a new cytotoxic agent. dntb.gov.ua Early research identified its significant biological properties, which have been noted in subsequent scientific literature. dntb.gov.uaresearchgate.netresearchgate.netscribd.com More recent studies, particularly in the context of the biosynthesis of lincosamide antibiotics, continue to reference this initial characterization. researchgate.netscribd.com
Further investigation into the original research documentation would be necessary to provide in-depth analysis and specific data on its antimicrobial spectrum.
Advanced Characterization and Analytical Methodologies in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in determining the molecular structure of a compound by measuring its interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for providing detailed information about the carbon-hydrogen framework of a molecule. For a compound like cis-beta-carboxyacrylamidine, ¹H and ¹³C NMR would be essential. ¹H NMR would reveal the number of different types of protons, their chemical environments, and their proximity to one another through spin-spin coupling. The cis configuration of the double bond would be confirmed by the coupling constant between the two vinylic protons. ¹³C NMR would identify the number and types of carbon atoms, including the carboxyl, vinyl, and amidine carbons. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would further establish the connectivity between protons and carbons, providing unambiguous structural confirmation.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This table is illustrative and based on general principles of NMR spectroscopy, as specific experimental data for this compound is not widely published.)
| Atom | Nucleus | Chemical Shift (ppm) Range | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|---|
| Vinylic Proton 1 | ¹H | 5.8 - 6.5 | Doublet | 5-12 (cis) |
| Vinylic Proton 2 | ¹H | 6.5 - 7.2 | Doublet | 5-12 (cis) |
| Amidine Protons | ¹H | 7.0 - 9.0 | Broad Singlet(s) | - |
| Carboxyl Proton | ¹H | 10.0 - 13.0 | Broad Singlet | - |
| Vinylic Carbon 1 | ¹³C | 110 - 130 | - | - |
| Vinylic Carbon 2 | ¹³C | 120 - 140 | - | - |
| Carboxyl Carbon | ¹³C | 165 - 185 | - | - |
Mass Spectrometry (MS) for Molecular Identification and Quantification
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of this compound, allowing for the determination of its molecular formula. Fragmentation patterns observed in the mass spectrum, often generated through techniques like tandem mass spectrometry (MS/MS), would offer structural insights by showing how the molecule breaks apart. This fragmentation is crucial for confirming the presence of the carboxyl and acrylamidine (B99084) functionalities. When coupled with a separation technique like liquid chromatography, LC-MS allows for the quantification of the compound in complex mixtures.
Vibrational and Electronic Spectroscopy Applications
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. For this compound, FTIR would be expected to show characteristic absorption bands for the N-H stretches of the amidine group, the C=O stretch of the carboxylic acid, the C=C stretch of the alkene, and the broad O-H stretch of the carboxylic acid.
Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, provides information about conjugated systems. The conjugated π-system in this compound, involving the carbon-carbon double bond and the carboxyl and amidine groups, would be expected to absorb UV light at a specific wavelength, which can be useful for quantitative analysis.
Chromatographic Separation and Purification Methodologies
Chromatographic techniques are essential for separating and purifying compounds from reaction mixtures or natural sources.
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
High-Performance Liquid Chromatography (HPLC) is the premier method for the analysis and purification of non-volatile, polar compounds like this compound. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) with a pH modifier like formic acid), would be a standard approach. The retention time of the compound would be a key identifier under specific chromatographic conditions. HPLC coupled with a UV detector would allow for quantification, while coupling to a mass spectrometer (LC-MS) would provide both quantification and structural confirmation. scribd.com Preparative HPLC could be employed to isolate the pure compound for further studies.
Table 2: Illustrative HPLC Parameters for the Analysis of this compound (Note: This table is a general representation of a typical HPLC method.)
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | e.g., 5% to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax or Mass Spectrometry |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis (if applicable)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the presence of the carboxylic acid and amidine functional groups, this compound is expected to be non-volatile and thermally labile. Therefore, direct analysis by GC-MS is generally not applicable. However, derivatization of the molecule to convert the polar functional groups into more volatile and stable esters and silylated ethers could potentially allow for GC-MS analysis if required for specific analytical purposes.
X-ray Crystallography and Cryo-Electron Microscopy for Molecular Structure Determination
No published X-ray crystal structures or cryo-electron microscopy (cryo-EM) studies for this compound were found. While X-ray crystallography is a standard method for determining the three-dimensional structure of small molecules, and cryo-EM is a powerful tool for large macromolecules, there is no evidence in scientific databases (such as the Protein Data Bank or Cambridge Structural Database) that these techniques have been successfully applied to or published for this specific compound. nih.govmdpi.comnih.govacs.orgnih.govfrontiersin.org
Computational Chemistry and Chemoinformatics Approaches
Quantitative Structure-Activity Relationship (QSAR) Modeling
No QSAR models have been developed and published for this compound. QSAR studies require a dataset of multiple, related compounds with measured biological activity to build a predictive model. While QSAR models exist for other acrylamide (B121943) derivatives targeting various diseases, these are not relevant to this compound as the models are specific to the chemical series and biological endpoint studied. researchgate.netnih.govymerdigital.comtandfonline.com
Bioanalytical Assays for Investigating Biological Activity and Interactions
There are no published bioanalytical assays specifically developed and validated for the quantification of this compound in biological matrices (e.g., plasma, urine, tissue). Although methods for the related industrial chemical, acrylamide, are well-established, using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the specific parameters (e.g., limit of quantification, recovery, stability, matrix effects) for this compound have not been reported. nih.govsysrevpharm.orgresearchgate.netnih.gov
Perspectives on Future Research and Translational Opportunities
Exploration of Novel Biological Activities and Potential Research Applications
The foundational research identifying cis-beta-Carboxyacrylamidine as a cytotoxic agent provides a critical starting point for future investigations. dntb.gov.uanih.govresearchgate.net The presence of both a carboxylate and an amidine group, common moieties in medicinal chemistry, suggests a range of potential biological targets. nih.gov Future research should systematically explore these possibilities beyond generalized cytotoxicity.
A primary avenue of research would be to investigate its potential as an antimicrobial agent. Amidine-containing compounds are known to possess antibacterial, antifungal, and antiprotozoal properties, often by interacting with DNA or disrupting mitochondrial function. nih.govfrontiersin.org A comprehensive screening campaign against a panel of pathogenic bacteria and fungi, including drug-resistant strains, would be a logical first step.
Furthermore, the structural similarity to other biologically active carboxamides warrants investigation into novel therapeutic areas. Carboxamide derivatives have been explored as mosquito repellents, anti-inflammatory agents, and inhibitors of enzymes like monoamine oxidase B. oup.commdpi.comacs.orgfrontiersin.org High-throughput screening (HTS) of this compound against diverse biological targets could uncover unexpected activities. omicstutorials.com
Table 1: Hypothetical Screening Cascade for Novel Biological Activities
| Screening Phase | Assay Type | Potential Targets/Organisms | Desired Outcome |
| Primary Screen | In vitro growth inhibition | Panel of Gram-positive and Gram-negative bacteria, pathogenic fungi | Identification of antimicrobial spectrum and potency (MIC values) |
| Secondary Screen | Enzyme inhibition assays | Proteases, kinases, oxidoreductases | Discovery of specific enzyme inhibitory activity |
| Cell-based Assays | Anti-inflammatory assays | Cytokine release in immune cells (e.g., LPS-stimulated macrophages) | Assessment of potential immunomodulatory effects |
| Phenotypic Screens | Various cell models | Cancer cell lines, neuronal cells, etc. | Unbiased discovery of novel cellular effects or therapeutic potential |
Advancements in Sustainable Synthesis and Production Methodologies
The development of efficient and sustainable synthetic routes is paramount for enabling extensive research and potential future commercialization. While classic methods for creating similar structures exist, modern synthetic chemistry offers greener and more efficient alternatives. oup.com
Future research should focus on developing catalytic, atom-economical synthetic strategies. For instance, copper-catalyzed multicomponent reactions have been employed for the synthesis of other acrylamidines and related heterocycles, offering a streamlined approach. rsc.orgacs.org Exploring visible-light photocatalysis could also provide a mild and environmentally friendly method for constructing the core scaffold or its derivatives. acs.org The development of a scalable synthesis that avoids hazardous reagents and minimizes waste will be crucial. researchgate.net
Table 2: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages | Key Research Focus | Sustainability Metrics |
| Classical Synthesis | Established procedures for related compounds | Optimization of yield and purity | Solvent use, waste generation, energy input |
| Copper-Catalyzed Reactions | High efficiency, potential for one-pot synthesis | Catalyst loading, ligand screening, substrate scope | Atom economy, catalyst recyclability |
| Photocatalysis | Use of renewable energy (light), mild reaction conditions | Photosensitizer selection, reaction optimization | Energy efficiency, avoidance of harsh reagents |
| Flow Chemistry | Enhanced safety, scalability, and process control | Reactor design, optimization of flow parameters | Throughput, process intensification, waste minimization |
Application of Omics Technologies in Mechanistic Research
To move beyond simply identifying biological activity to understanding the mechanism of action, the application of "omics" technologies is indispensable. pluto.biomdpi.com Should this compound demonstrate significant biological effects, a multi-omics approach would provide a holistic view of its impact on cellular systems. multi-omics-drug-discovery.com
Transcriptomics (RNA-Seq): Would reveal changes in gene expression in cells treated with the compound, helping to identify affected cellular pathways and potential molecular targets. pluto.bio
Proteomics: Can identify changes in protein expression or post-translational modifications, offering insights into the functional consequences of compound treatment and potentially identifying direct protein targets. mdpi.com
Metabolomics: By analyzing changes in small-molecule metabolites, researchers can understand the compound's impact on cellular metabolism and biochemical pathways. omicstutorials.com
Genomics: Can be used to identify genetic mutations that confer resistance to the compound, thereby pinpointing its target or mechanism. pluto.bio
Integrating these datasets can build a comprehensive picture of the compound's mechanism of action, identify biomarkers for its activity, and guide further optimization. biobide.com
Development of Predictive Computational Models and Artificial Intelligence in Discovery
Computational approaches can significantly accelerate the research and development process for novel chemical entities. frontiersin.org For a molecule like this compound, computational modeling can be applied in several key areas.
Quantitative Structure-Activity Relationship (QSAR) models could be developed once an initial set of analogues with corresponding biological data is generated. researchgate.net These models can predict the activity of virtual compounds, guiding the synthesis of more potent and selective derivatives. frontiersin.org
Molecular docking and dynamics simulations could predict how this compound and its derivatives bind to potential protein targets identified through omics or screening. nih.gov This is particularly relevant for amidine-containing compounds, where predictive models for physicochemical properties like pKa and binding interactions have been developed. frontiersin.orgspringernature.com
Artificial intelligence and machine learning algorithms can be trained on existing data for amidines and carboxamides to predict potential biological activities, toxicity, and pharmacokinetic properties, thereby prioritizing synthetic efforts and de-risking development. jmi.ac.in
Interdisciplinary Research Collaborations and Global Initiatives
The successful translation of a novel chemical entity from a laboratory curiosity to a valuable tool or therapeutic requires a convergence of expertise. Future progress with this compound will depend on fostering interdisciplinary collaborations. mdpi.com
This involves partnerships between:
Medicinal and Synthetic Chemists: To design and synthesize novel analogues with improved properties. helsinki.fi
Biologists and Pharmacologists: To conduct biological screening and detailed mechanistic studies. uga.edu
Computational Scientists: To develop predictive models and analyze large datasets from omics studies. jmi.ac.in
Material Scientists: To explore potential applications in biomaterials, leveraging the polymerizable nature of acrylamide (B121943) derivatives. ontosight.ai
Global initiatives and open-science platforms could facilitate data sharing and collaboration, accelerating the pace of discovery. nih.gov Such collaborations are essential for tackling the multifaceted challenges of drug discovery and development, especially for compounds targeting diseases prevalent in the developing world, an area where amidine-based drugs have historically played a role. nih.govnih.gov
Q & A
Q. How is cis-beta-Carboxyacrylamidine synthesized and characterized in laboratory settings?
Methodological Answer:
- Synthesis Protocol : Use a multi-step organic synthesis approach, starting with acrylamide precursors. Critical steps include carboxylation under controlled pH (5.5–6.0) and low-temperature conditions (4°C) to stabilize the cis-beta configuration. Detailed reaction conditions (solvents, catalysts, and stoichiometry) must be documented for reproducibility .
- Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm stereochemistry, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight validation. Crystallization trials using X-ray diffraction (XRD) are recommended for structural confirmation .
Q. What analytical techniques are essential for confirming the purity and structure of this compound?
Methodological Answer:
- Purity Assessment : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Validate method precision with triplicate injections and external calibration standards .
- Structural Confirmation : Combine 2D-NMR (COSY, HSQC) to resolve stereochemical ambiguities. For novel derivatives, conduct elemental analysis (C, H, N) to verify empirical formulas. Stability studies (e.g., thermal gravimetric analysis, TGA) under varying humidity and temperature conditions are critical for assessing storage suitability .
Q. How should researchers design initial cytotoxicity assays for this compound?
Methodological Answer:
- Cell Line Selection : Use a panel of cancer cell lines (e.g., HeLa, MCF-7, A549) and non-cancerous controls (e.g., HEK293) to assess selectivity. Include positive controls (e.g., cisplatin) and vehicle controls (DMSO/PBS) .
- Dose-Response Curves : Apply 8–10 concentration points (1 nM–100 µM) with 48–72 hr exposure. Quantify viability via MTT or resazurin assays, ensuring triplicate technical replicates and normalization to untreated controls. Calculate IC₅₀ values using nonlinear regression models (e.g., GraphPad Prism) .
Advanced Research Questions
Q. How to address discrepancies in cytotoxicity data across different cell lines for this compound?
Methodological Answer:
- Data Validation : Replicate experiments across independent labs to rule out technical variability. Cross-validate using orthogonal assays (e.g., clonogenic survival, apoptosis markers like Annexin V) .
- Mechanistic Interrogation : Perform transcriptomic profiling (RNA-seq) to identify cell-line-specific pathways (e.g., DNA repair, metabolic reprogramming) that modulate drug sensitivity. Use siRNA knockdown to confirm target engagement .
Q. What strategies optimize the stability of this compound in physiological conditions?
Methodological Answer:
- Formulation Studies : Test buffered solutions (pH 7.4) with stabilizers (e.g., cyclodextrins, albumin) to prevent hydrolysis. Monitor degradation kinetics via HPLC at 37°C over 24–72 hrs .
- Prodrug Design : Synthesize ester or amide prodrugs to enhance plasma stability. Evaluate activation kinetics using esterase-rich media (e.g., human liver microsomes) .
Q. How to integrate multi-omics data to elucidate the mechanism of this compound?
Methodological Answer:
- Experimental Workflow : Combine proteomics (LC-MS/MS), metabolomics (GC-MS), and phospho-kinase arrays to map drug-induced perturbations. Use pathway enrichment tools (e.g., MetaboAnalyst, STRING) for cross-omics integration .
- Validation : Prioritize hits via CRISPR-Cas9 knockout or small-molecule inhibitors. For example, if oxidative stress pathways are implicated, validate using ROS scavengers (e.g., NAC) .
Q. What statistical approaches validate dose-response relationships in this compound studies?
Methodological Answer:
- Model Selection : Compare sigmoidal (Hill equation) vs. non-sigmoidal models (e.g., biphasic) using Akaike information criterion (AIC). Account for heteroscedasticity via weighted least squares regression .
- Outlier Handling : Apply Grubbs’ test to exclude technical outliers. Report 95% confidence intervals for IC₅₀ values and adjust for multiple comparisons (e.g., Bonferroni) in multi-cell-line studies .
Q. How to design controlled experiments to isolate this compound's effects from metabolites?
Methodological Answer:
- Metabolite Profiling : Incubate the compound with liver microsomes or hepatocytes, then use LC-MS to identify major metabolites. Compare cytotoxicity of parent compound vs. metabolites in parallel assays .
- Genetic Controls : Use CYP450 knockout cell lines (e.g., CYP3A4-null) to limit metabolic activation. Alternatively, employ chemical inhibitors (e.g., ketoconazole for CYP3A4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
